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Compound of Interest

Compound Name: 3,4-Dehydro Cilostazol-d11

Cat. No.: B563046 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, analytical

applications, and biological context of 3,4-Dehydro Cilostazol-d11, a deuterated metabolite of

the phosphodiesterase inhibitor Cilostazol. This document is intended for researchers,

scientists, and drug development professionals engaged in pharmacokinetic studies and

bioanalytical method development.

Chemical Identity and Properties
3,4-Dehydro Cilostazol-d11 is a stable isotope-labeled form of 3,4-Dehydro Cilostazol, a

major active metabolite of Cilostazol. The deuterium labeling makes it an ideal internal

standard for quantitative bioanalysis by mass spectrometry.

Chemical Structure:

The chemical structure of 3,4-Dehydro Cilostazol-d11 is characterized by a quinolinone core,

a cyclohexyl ring, and a tetrazole moiety. The "-d11" designation indicates that eleven

hydrogen atoms on the cyclohexyl ring have been replaced by deuterium.

Chemical Formula: C₂₀H₁₄D₁₁N₅O₂[1][2][3][4][5]

Molecular Weight: Approximately 378.52 g/mol [1][4]

CAS Number: 1073608-13-5[1][2][4][5]
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Synonyms: 6-[4-(1-Cyclohexyl-d11-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone, OPC 13015-

d11[2][5]

Physicochemical Data Summary
The following table summarizes the key chemical and physical properties of 3,4-Dehydro
Cilostazol-d11.

Property Value Reference

Chemical Formula C₂₀H₁₄D₁₁N₅O₂ [1][2][3][4][5]

Molecular Weight 378.52 g/mol [1][4]

CAS Number 1073608-13-5 [1][2][4][5]

Appearance Solid [6]

Purity Typically ≥98% N/A

Solubility Soluble in DMSO [6]

Biological Context and Mechanism of Action
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a medication used to alleviate

symptoms of intermittent claudication in peripheral vascular disease.[6] Cilostazol is a selective

inhibitor of phosphodiesterase type 3 (PDE3).[6] The inhibition of PDE3 leads to an increase in

intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate

Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation.

[6] 3,4-Dehydro Cilostazol is formed from the parent drug primarily by the cytochrome P450

enzymes CYP3A4 and CYP2C19.[6]

Cilostazol Signaling Pathway
The following diagram illustrates the mechanism of action of Cilostazol, the parent compound

of 3,4-Dehydro Cilostazol.
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Cilostazol's Mechanism of Action

Experimental Protocols
3,4-Dehydro Cilostazol-d11 is primarily used as an internal standard in bioanalytical methods

for the quantification of Cilostazol and its metabolites in biological matrices. Below is a detailed

experimental protocol for a UPLC-MS/MS method adapted from a published study.[1]

Quantification of Cilostazol and 3,4-Dehydro Cilostazol
in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous determination

of Cilostazol and its active metabolite, 3,4-Dehydro Cilostazol, in human plasma.[1]

3.1.1. Materials and Reagents

Cilostazol and 3,4-Dehydro Cilostazol reference standards

Cilostazol-d11 and 3,4-Dehydro Cilostazol-d11 internal standards

Methanol (HPLC grade)
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Acetonitrile (HPLC grade)

Ammonium formate

Formic acid

Human plasma (blank)

Solid Phase Extraction (SPE) cartridges

3.1.2. Instrumentation

UPLC system: Waters Acquity UPLC or equivalent

Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

3.1.3. Preparation of Stock Solutions and Standards

Stock Solutions: Prepare individual stock solutions of Cilostazol (400 µg/mL) and 3,4-

Dehydro Cilostazol (200 µg/mL) in methanol.[1] Prepare separate stock solutions of the

internal standards, Cilostazol-d11 and 3,4-Dehydro Cilostazol-d11 (e.g., 100 µg/mL and 50

µg/mL, respectively) in methanol.[1]

Working Solutions: Prepare working solutions for calibration standards and quality control

(QC) samples by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[1]

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate

working solutions to prepare calibration standards and QC samples at various

concentrations.[1]

3.1.4. Sample Preparation (Solid Phase Extraction)

To 100 µL of plasma sample (or standard/QC), add the internal standard solution.

Vortex the samples.
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Load the samples onto a pre-conditioned SPE cartridge.

Wash the cartridge with an appropriate solvent to remove interferences.

Elute the analytes with a suitable elution solvent.

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.5. UPLC-MS/MS Analysis

Chromatographic Separation:

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1]

Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium formate.[7]

Flow Rate: 0.4 mL/min[7]

Injection Volume: 5 µL

Mass Spectrometric Detection:

Ionization Mode: Electrospray Ionization (ESI), positive mode

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

3,4-Dehydro Cilostazol: m/z 368.2 → 286.3[1]

3,4-Dehydro Cilostazol-d11: m/z 379.2 → 286.2[1]

Experimental Workflow
The following diagram outlines the workflow for the bioanalytical method described above.
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Bioanalytical Workflow for Plasma Analysis
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Quantitative Data
The UPLC-MS/MS method described above was validated according to regulatory guidelines.

The following table summarizes the key validation parameters for the quantification of 3,4-

Dehydro Cilostazol.[1]

Parameter Result

Linearity Range 0.5–500 ng/mL

Intra-batch Precision (% CV) 0.91–2.79%

Inter-batch Precision (% CV) 0.91–2.79%

Accuracy 98.0–102.7%

Assay Recovery 95–97%

Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Synthesis and Deuteration
While a detailed, publicly available protocol for the synthesis of 3,4-Dehydro Cilostazol-d11 is

not available, the general synthesis of Cilostazol involves the coupling of 6-hydroxy-3,4-

dihydroquinolin-2-one with 1-cyclohexyl-5-(4-chlorobutyl)-tetrazole. The introduction of the 3,4-

dehydro bond and the deuterium labeling of the cyclohexyl ring would require specialized

synthetic steps, likely involving catalytic dehydrogenation and the use of a deuterated source

for the cyclohexyl moiety during the synthesis.

Conclusion
3,4-Dehydro Cilostazol-d11 is an essential tool for the accurate and precise quantification of

the active metabolite 3,4-Dehydro Cilostazol in pharmacokinetic and bioequivalence studies. Its

use as an internal standard in UPLC-MS/MS methods allows for the reliable determination of

drug and metabolite concentrations in biological matrices, supporting drug development and

regulatory submissions. The provided experimental protocol and validation data demonstrate

the robustness of analytical methods employing this deuterated standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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